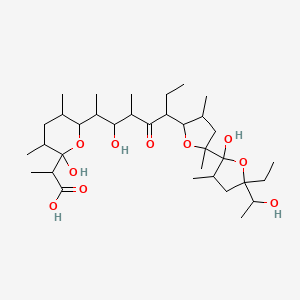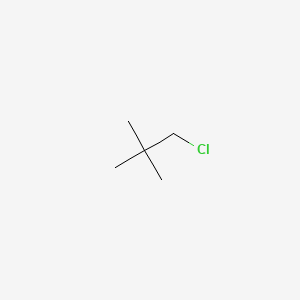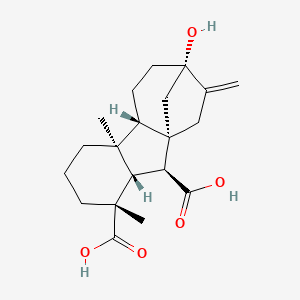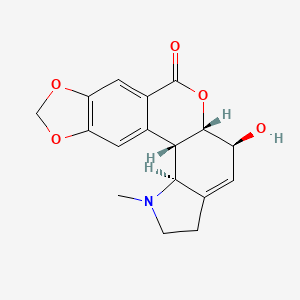
匹伐加宾
描述
科学研究应用
阿吉毒素在科学研究中具有重要的应用,特别是在神经化学和药理学领域。 它被用于研究神经递质拮抗作用和离子通道阻断的机制 。 该化合物影响突触传递的能力使其成为开发新型神经治疗药物的宝贵工具 。 此外,阿吉毒素用于电生理学研究,以了解谷氨酸受体的功能及其在神经疾病中的作用 .
作用机制
阿吉毒素通过拮抗神经递质谷氨酸的作用发挥作用。 它阻断离子通道的功能,特别是与N-甲基-D-天冬氨酸 (NMDA) 受体相关的离子通道 。 这种阻断会影响突触传递,并可以调节NMDA受体的活性,NMDA受体对于突触可塑性和记忆形成至关重要 。 阿吉毒素的分子靶点包括参与神经传递的离子通道和受体位点 .
生化分析
Biochemical Properties
Pivagabine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to modulate the activity of corticotropin-releasing factor (CRF), which is crucial in the body’s response to stress . Additionally, pivagabine has been shown to influence the function of GABA receptors, particularly GABA_A receptors, which are involved in inhibitory neurotransmission in the brain . These interactions help in reducing stress-induced changes in GABA_A receptor function and CRF concentrations in the brain .
Cellular Effects
Pivagabine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, pivagabine modulates the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body’s response to stress . By inhibiting the release of corticotropin-releasing factor (CRF), pivagabine helps in reducing the stress response at the cellular level . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of pivagabine involves its interaction with GABA_A receptors and corticotropin-releasing factor (CRF). Pivagabine binds to GABA_A receptors, enhancing their inhibitory effects on neurotransmission . This binding interaction helps in reducing neuronal excitability and promoting relaxation . Additionally, pivagabine inhibits the release of CRF, which is a key regulator of the stress response . By modulating CRF levels, pivagabine helps in reducing the activation of the HPA axis and mitigating the effects of stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pivagabine have been observed to change over time. Studies have shown that pivagabine has a biological half-life of approximately 6.4 hours . Over time, the stability and degradation of pivagabine can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that pivagabine can modulate the HPA axis and reduce stress-induced changes in GABA_A receptor function and CRF concentrations . These effects are sustained over time, indicating the potential for long-term benefits in reducing stress and anxiety .
Dosage Effects in Animal Models
The effects of pivagabine vary with different dosages in animal models. Studies have shown that low to moderate doses of pivagabine can effectively reduce stress-induced changes in GABA_A receptor function and CRF concentrations . At higher doses, pivagabine may exhibit toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Pivagabine is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with GABA_A receptors and CRF, contributing to the overall effects of pivagabine . The metabolic pathways of pivagabine also involve the modulation of metabolic flux and metabolite levels, which can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Pivagabine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on GABA_A receptors and CRF . Pivagabine may also interact with transporters and binding proteins that facilitate its distribution within cells and tissues . The localization and accumulation of pivagabine in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of pivagabine plays a crucial role in its activity and function. Pivagabine is primarily localized in the central nervous system, where it interacts with GABA_A receptors and CRF . It may also be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of pivagabine can influence its binding interactions, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件: 阿吉毒素的合成,特别是阿吉毒素 636,涉及一个多步骤过程。 合成策略包括使用主要构建块,并涉及大约十个步骤 。 该过程需要对反应条件进行精确控制,以确保多胺结构的正确组装。
工业生产方法: 阿吉毒素的工业生产没有得到广泛的文献记载,这可能是由于其复杂的结构及其天然来源的特殊性。 大多数研究集中在实验室规模的合成,用于科学研究 .
化学反应分析
反应类型: 阿吉毒素会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰其结构以研究其生物活性以及潜在的治疗应用至关重要 .
常用试剂和条件: 阿吉毒素的合成和修饰中使用的常用试剂包括氨基酸、多胺和各种有机溶剂。 反应条件通常涉及控制温度和pH值,以保持化合物的完整性 .
主要产物: 从这些反应中形成的主要产物通常是具有修饰的官能团的阿吉毒素衍生物。 这些衍生物用于研究结构-活性关系,并提高化合物作为神经毒素的功效 .
相似化合物的比较
阿吉毒素在多胺毒素中独一无二,因为它具有特定的结构和作用方式。 类似的化合物包括其他存在于蜘蛛毒液中的酰基多胺,例如阿加毒素和栉毒素 。 这些化合物也靶向离子通道和神经递质受体,但它们在特定的分子结构和发色团的性质上有所不同 。 阿吉毒素选择性阻断NMDA受体的能力使其区别于其他类似毒素,使其成为神经化学研究的宝贵工具 .
类似化合物列表:
- 阿加毒素
- 栉毒素
- 络新妇蜘蛛毒素
- 菲氏毒素
属性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPNQDXRVRCTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046162 | |
| Record name | Pivagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69542-93-4 | |
| Record name | Pivagabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69542-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivagabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivagabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pivagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2,2-dimethylpropionyl)amino]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVAGABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53SV0WO4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B1207499.png)




